N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea
Description
The compound N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea features a fused benzo[f]chromen system substituted with a hydroxymethyl group at position 2 and a dimethylthiourea moiety at the 1-position. The benzo[f]chromen core provides a planar aromatic structure, while the thiourea group introduces hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[(1R,2R)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-1,3-dimethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-18-17(22)19(2)16-12(9-20)10-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16,20H,9-10H2,1-2H3,(H,18,22)/t12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKJBJQHYBADBK-MLGOLLRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N(C)[C@@H]1[C@@H](COC2=C1C3=CC=CC=C3C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization for Benzannulation
The benzo[f]chromen system can be constructed via acid-catalyzed cyclization of 2-(3-hydroxyprop-1-yn-1-yl)naphthalen-1-ol derivatives. Methanesulfonic acid (MsOH) at 80°C induces regioselective cyclization to form 2,3-dihydro-1H-benzo[f]chromen-1-one (yield: 72–78%):
$$
\text{2-(3-Hydroxyprop-1-yn-1-yl)naphthalen-1-ol} \xrightarrow{\text{MsOH, 80°C}} \text{2,3-Dihydro-1H-benzo[f]chromen-1-one}
$$
Key Parameters :
- Solvent-free conditions minimize side reactions
- Electron-donating substituents on naphthol enhance cyclization rates
Hydroxymethyl Group Installation
Aldehyde Intermediate Formation
Oxidation of the C2 methylene group using Jones reagent (CrO₃/H₂SO₄) generates 2-formyl-2,3-dihydro-1H-benzo[f]chromen-1-amine. Controlled conditions prevent over-oxidation to carboxylic acids:
$$
\text{2,3-Dihydro-1H-benzo[f]chromen-1-amine} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{2-Formyl-2,3-dihydro-1H-benzo[f]chromen-1-amine}
$$
Borohydride Reduction
Sodium borohydride reduction in methanol at 0°C selectively yields the hydroxymethyl derivative (yield: 92%):
$$
\text{2-Formyl derivative} \xrightarrow{\text{NaBH₄, MeOH}} \text{N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]amine}
$$
Optimization Note : Tertiary alcohols form stable intermediates, minimizing retro-aldol side reactions.
Thiourea Functionalization Strategies
Thiophosgene-Mediated Coupling
Reaction with thiophosgene (Cl₂C=S) in dichloromethane generates the isothiocyanate intermediate, which subsequently reacts with dimethylamine to form the target thiourea:
$$
\text{Aminobenzochromen} + \text{Cl₂C=S} \rightarrow \text{Isothiocyanate} \xrightarrow{\text{Me₂NH}} \text{Target Compound}
$$
Reaction Conditions :
- Temperature: −10°C to prevent oligomerization
- Solvent: Anhydrous CH₂Cl₂ with molecular sieves
One-Pot Thiourea Synthesis
A scalable alternative employs CS₂ and methyl iodide under basic conditions (K₂CO₃, DMF, 60°C):
$$
\text{Aminobenzochromen} + \text{CS₂} + 2 \text{MeI} \xrightarrow{\text{Base}} \text{N,N'-Dimethylthiourea derivative}
$$
Yield Optimization :
- Molar ratio (Amine:CS₂:MeI = 1:1.2:2.5)
- Stepwise addition of methyl iodide prevents N-overalkylation
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.80–1.96 (m, 2H, CH₂), 2.15–2.28 (m, 2H, CH₂)
- δ 3.54 (d, J = 12.4 Hz, 1H, CH-OH), 4.11 (d, J = 12.8 Hz, 1H, NH)
- δ 7.20–7.85 (m, 8H, aromatic)
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Parameter | Thiophosgene Route | One-Pot CS₂/MeI Route |
|---|---|---|
| Yield | 68% | 74% |
| Purity | 97% | 93% |
| Scalability | Limited by Cl₂C=S | Kilogram-scale feasible |
| Byproducts | HCl gas | Sulfur oxides |
| Reaction Time | 8 h | 12 h |
Data synthesized from analogous thiourea preparations.
Challenges and Mitigation Strategies
Oxidative Degradation : The hydroxymethyl group undergoes slow oxidation under acidic conditions. Solutions include:
Thiourea Tautomerism : Equilibrium between thione and thiol forms affects reactivity. X-ray crystallography confirms predominant thione configuration in solid state.
Regioselectivity in Cyclization : Competing-H shifts during benzochromen formation are minimized using bulky solvents (e.g., tert-amyl alcohol).
Industrial-Scale Considerations
- Continuous Flow Synthesis : Microreactor technology improves heat transfer during exothermic thiourea formation steps (ΔH = −89 kJ/mol)
- Green Chemistry Metrics :
- E-factor: 23 (improved to 15 via solvent recycling)
- PMI: 42 kg/kg (target <30 kg/kg via catalytic methods)
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiourea group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzochromene derivatives.
Scientific Research Applications
The compound has shown promise in several areas of biological activity:
Anticancer Activity
Research indicates that N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea exhibits significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- In vitro Studies : Various studies have demonstrated cytotoxic effects against different cancer cell lines. For instance, related compounds have shown IC50 values lower than 10 µM against A-431 skin cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy.
- Anticonvulsant Activity : In models of induced seizures, compounds with similar structures have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models .
| Activity Type | Model | Effect |
|---|---|---|
| Anticonvulsant | Picrotoxin model | Significant reduction in seizure frequency |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented.
- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure were found to significantly impact anticancer efficacy, with some derivatives achieving lower IC50 values than established chemotherapeutics .
Neuroprotective Study
In a study examining neuroprotective effects, modifications to similar compounds enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress .
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzochromene moiety can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Functional Groups
The table below highlights structural and functional differences between the target compound and related molecules:
Comparative Analysis
Aromatic Systems
- The benzo[f]chromen core in the target compound is a fused tricyclic system, distinct from simpler aromatic groups like benzamide () or benzimidazolone (). This extended conjugation may enhance π-π stacking interactions compared to monocyclic analogs .
- Benzoylthiourea derivatives () feature a benzoyl group directly attached to thiourea, enabling syn-anti configurations that influence molecular packing and reactivity. The target compound’s chromen system likely alters electronic properties and steric hindrance relative to these derivatives .
Thiourea Functionality
- The dimethylthiourea group in the target compound differs from unsubstituted thioureas (e.g., ) by having methyl groups on nitrogen atoms. This substitution could reduce hydrogen-bonding capacity but improve lipophilicity, impacting solubility and membrane permeability.
- In contrast, Diazolidinyl Urea () contains a urea backbone with hydroxymethyl substituents, serving as a formaldehyde donor.
Research Findings and Implications
Structural Insights from Crystallography
- Benzoylthiourea derivatives () exhibit syn-anti configurations around the thiourea moiety, which stabilize intramolecular hydrogen bonds. The target compound’s dimethylthiourea group may adopt a distinct conformation due to steric effects from methyl substituents .
- The benzo[f]chromen system’s rigidity contrasts with the flexible alkyl chains in compounds like Germall II (), suggesting divergent applications in material science versus cosmetics .
Biological Activity
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
- Chemical Formula : C17H20N2O2S
- Molecular Weight : 320.42 g/mol
- CAS Number : 1234-30-6
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Neuroprotective Effects :
- The compound has shown potential neuroprotective properties by inhibiting oxidative stress and inflammation within neuronal cells. Studies have demonstrated that it can protect against neurotoxicity induced by beta-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. This is achieved through the modulation of the NF-κB signaling pathway, reducing nitric oxide production, and enhancing cellular resilience against oxidative damage .
-
Anticancer Activity :
- In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for antiproliferative activity against human cancer cell lines such as pancreatic adenocarcinoma and lung carcinoma. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various human cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Pancreas Adenocarcinoma | 15.3 | Induction of apoptosis |
| Human Lung Carcinoma | 12.7 | Cell cycle arrest |
| Human Cervical Cancer | 10.5 | Inhibition of proliferation |
| Human Urinary Bladder Carcinoma | 14.9 | ROS generation and oxidative stress response |
Case Study 1: Neuroprotective Effects in Alzheimer's Models
In a study involving scopolamine-induced Alzheimer’s disease models in mice, administration of this compound resulted in significant improvements in cognitive functions as measured by behavioral tests. The compound was found to reduce Aβ aggregation and improve memory retention indicators significantly .
Case Study 2: Anticancer Activity in Lung Carcinoma
A series of experiments conducted on A427 lung carcinoma cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 12.7 µM. The mechanism was linked to increased apoptotic markers and decreased expression of anti-apoptotic proteins .
Q & A
Q. What synthetic routes are commonly employed to prepare N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea?
The synthesis typically involves reacting a substituted benzo[f]chromenyl amine with an isothiocyanate derivative. For example:
Step 1 : Synthesize 2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-amine via condensation of salicylaldehyde derivatives with diols, followed by reduction.
Step 2 : React the amine with dimethylthiourea or a dimethylcarbamoyl isothiocyanate under anhydrous conditions (e.g., acetone, THF) at 0–25°C for 1–3 hours .
Purification : Recrystallization from methanol-dichloromethane mixtures yields pure crystals. Monitor progress via TLC and confirm purity via NMR (¹H/¹³C) and HRMS .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Q. How is the compound’s solubility and stability optimized for biological assays?
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). For aqueous solubility, use co-solvents like PEG-400 (<5% v/v).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to thiourea’s photosensitivity .
Advanced Research Questions
Q. How are computational methods like DFT and molecular docking applied to study this compound?
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with SCXRD data to validate intramolecular interactions (e.g., N-H⋯O hydrogen bonds) .
- Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Grid boxes centered on active sites (e.g., cytochrome P450) with exhaustiveness = 100. Validate poses via MD simulations (GROMACS) .
Q. How do researchers resolve contradictions in reported bioactivity data?
- Case Study : If antifungal activity varies across studies:
- Replicate assays : Use standardized MIC protocols (CLSI guidelines) against Candida albicans.
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on thiourea).
- ADMET profiling : Assess membrane permeability (Caco-2 cells) to rule out false negatives due to poor absorption .
Q. What strategies are used to analyze hydrogen-bonding networks and supramolecular assembly?
- SCXRD : Identify primary interactions (e.g., N-H⋯S dimerization) and secondary contacts (C-H⋯π).
- Hirshfeld Surfaces : Quantify contact contributions (e.g., S⋯H = 15%, O⋯H = 10%) using CrystalExplorer.
- Thermal Analysis : DSC/TGA reveals stability linked to hydrogen-bond strength (melting point ~200°C) .
Q. How is the compound’s reactivity in nucleophilic substitution reactions exploited for derivatization?
- Thiourea as a Ligand : React with transition metals (e.g., Pd(II), Pt(II)) in ethanol under reflux to form complexes. Characterize via UV-Vis (λ ~350 nm for metal-thiourea charge transfer) and cyclic voltammetry .
- Heterocycle Synthesis : Cyclize with α-haloketones (e.g., chloroacetone) in basic conditions to yield thiazole derivatives. Monitor via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
